molecular formula C18H19F4N3O2 B2635272 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415464-00-3

7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2635272
CAS No.: 2415464-00-3
M. Wt: 385.363
InChI Key: OHFSRICLULWBOO-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazolinone ring and a piperidine moiety substituted with a trifluorobutanoyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 7th position of the quinazolinone ring through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Piperidine Moiety: The piperidine moiety can be introduced by reacting the quinazolinone intermediate with a piperidine derivative under nucleophilic substitution conditions.

    Substitution with Trifluorobutanoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinazolinone ring or the piperidine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced quinazolinone or piperidine derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: As a probe to study the interactions of quinazolinone derivatives with biological targets such as enzymes and receptors.

    Medicine: Potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved may vary depending on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-quinazolin-4-one: Lacks the dihydro moiety, which may affect its biological activity.

    7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one: Substitution at the 2nd position instead of the 4th position, leading to different chemical properties.

    7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-thione: Contains a thione group instead of a carbonyl group, which may influence its reactivity.

Uniqueness

The unique combination of the fluorine atom, trifluorobutanoyl group, and piperidine moiety in 7-Fluoro-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one contributes to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-fluoro-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O2/c19-13-1-2-14-15(9-13)23-11-25(17(14)27)10-12-4-7-24(8-5-12)16(26)3-6-18(20,21)22/h1-2,9,11-12H,3-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSRICLULWBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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